1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C21H25ClF3N5O2S and its molecular weight is 503.97. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Applications
Research has demonstrated the potential of compounds structurally similar to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine in antifungal and antibacterial applications. For example, derivatives combining 1,2,3-triazoles, piperidines, and thieno pyridine rings have shown moderate to good antifungal activity against species like Aspergillus flavus and Cryptococcus neoformans (Darandale et al., 2013). Furthermore, pyrido[2,3-d]pyrimidine derivatives have been explored for their antibacterial properties, particularly against gram-negative bacteria including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Herbicidal Applications
The structural motif found in this compound has also been applied in the development of new herbicidal agents. Research into new fluoro intermediates for sulfonylureas has led to the discovery of compounds with significant post-emergence herbicidal activity in crops such as cotton and wheat, pointing towards the importance of sulfonyl and pyridine components in agricultural chemicals (Hamprecht et al., 1999).
Antineoplastic Applications
In the realm of cancer research, compounds similar to this compound have shown promise. The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients highlights the therapeutic potential of such compounds. The study of flumatinib's metabolites in humans after oral administration offers insights into its main metabolic pathways, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Antimalarial Activity
The structural framework of this compound has been utilized in the development of antimalarial agents. Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor has been identified as crucial for antiplasmodial activity, with certain compounds showing significant potency against the parasite (Mendoza et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological activities of the targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in the compound structure may contribute to its interaction with its targets .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The unique physicochemical properties of the compound, such as the presence of the fluorine atom and the pyridine moiety, may influence its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Compounds containing a piperazine ring are known to interact with various enzymes and proteins . The trifluoromethyl group attached to the pyridine ring can potentially enhance the compound’s potency towards enzyme inhibition .
Molecular Mechanism
The presence of the trifluoromethyl group could potentially enhance its binding interactions with biomolecules .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N5O2S/c1-15-14-28(9-10-30(15)20-19(22)11-16(12-27-20)21(23,24)25)17-4-7-29(8-5-17)33(31,32)18-3-2-6-26-13-18/h2-3,6,11-13,15,17H,4-5,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPCKKBCWUXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.